4-(Naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326809-67-9
Cat. No.: VC11716373
Molecular Formula: C22H26N2O4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326809-67-9 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 4-(naphthalene-1-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C22H26N2O4/c1-2-12-23-13-10-22(11-14-23)24(19(15-28-22)21(26)27)20(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-9,19H,2,10-15H2,1H3,(H,26,27) |
| Standard InChI Key | RYELBSOCEFOSHC-UHFFFAOYSA-N |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 |
| Canonical SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule’s defining feature is its 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system comprising a six-membered diazepane ring fused to a five-membered oxolane ring via a spiro carbon atom. This rigid framework imposes conformational constraints that enhance binding selectivity in biological systems. The naphthalene-2-carbonyl group at position 4 introduces aromaticity and π-stacking capabilities, while the propyl chain at position 8 contributes hydrophobic interactions .
Functional Groups and Stereochemistry
Key functional groups include:
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A carboxylic acid moiety at position 3, enabling hydrogen bonding and salt formation.
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A tertiary amine within the diazepane ring, facilitating protonation at physiological pH.
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A ketone group linking the naphthalene system to the spirocyclic core.
The stereochemistry of the spiro carbon and the orientation of the naphthalene group remain underexplored but are critical for activity. Computational models suggest that the S-configuration at the spiro center may optimize interactions with chiral biological targets .
Table 1: Molecular Properties of 4-(Naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
| Property | Value |
|---|---|
| CAS Number | 1326811-05-5 |
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 4-(naphthalene-2-carbonyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
| SMILES | CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC4=CC=CC=C4C=C3 |
| Topological Polar Surface Area | 89.8 Ų |
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves three stages :
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Spirocycle Formation: Cyclocondensation of a γ-lactone with a diamine under acidic conditions yields the 1-oxa-4,8-diazaspiro[4.5]decane core.
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Naphthalene Incorporation: Friedel-Crafts acylation introduces the naphthalene-2-carbonyl group using naphthalene-2-carbonyl chloride.
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Propylation: Alkylation of the secondary amine with propyl bromide completes the substitution at position 8.
Optimization Challenges
Key challenges include:
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Regioselectivity: Competing acylation at the naphthalene’s C1 position necessitates precise temperature control (-10°C).
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Stereochemical Control: Racemization at the spiro carbon during cyclization requires chiral catalysts, such as bisoxazoline-copper complexes .
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the propyl group with ethyl (as in 8-ethyl-4-(3-phenylpropanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid) reduces logP from 3.1 to 2.7, enhancing aqueous solubility but diminishing blood-brain barrier penetration .
Spirocyclic vs. Non-Spirocyclic Derivatives
Spirocyclic analogues exhibit 10-fold higher binding affinity for serotonin receptors compared to linear counterparts, highlighting the framework’s role in preorganizing pharmacophores .
Research Directions and Unresolved Questions
Pharmacological Profiling
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Target Identification: Use chemoproteomics to map interactions with off-target kinases.
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Toxicology Studies: Assess hepatotoxicity in murine models.
Synthetic Methodology
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Enantioselective Synthesis: Develop asymmetric catalysis for spirocenter formation.
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Green Chemistry: Replace Friedel-Crafts acylation with biocatalytic alternatives.
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